N-(3-(trifluoromethoxy)phenyl)acrylamide chemical properties and structure
N-(3-(trifluoromethoxy)phenyl)acrylamide chemical properties and structure
An In-depth Technical Guide to N-(3-(trifluoromethoxy)phenyl)acrylamide: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(3-(trifluoromethoxy)phenyl)acrylamide is a specialized organic compound positioned at the intersection of covalent inhibitor design and modern medicinal chemistry. Its structure is a strategic amalgamation of two key pharmacophores: the electrophilic acrylamide "warhead," capable of forming irreversible bonds with target proteins, and the 3-(trifluoromethoxy)phenyl group, a moiety increasingly utilized to enhance drug-like properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural attributes, a robust synthetic protocol, methods for characterization, and its mechanistic role in the development of targeted therapeutics. The insights herein are grounded in established chemical principles and aim to equip scientists with the foundational knowledge required to effectively utilize this valuable chemical scaffold.
Introduction: A Molecule of Strategic Design
In the landscape of modern drug discovery, precision and durability of effect are paramount. N-(3-(trifluoromethoxy)phenyl)acrylamide emerges as a molecule of significant interest due to the distinct and synergistic functions of its constituent parts. The rationale for its design and application is rooted in two powerful concepts in medicinal chemistry.
The Acrylamide Moiety: A Covalent Warhead
The acrylamide group is a well-established α,β-unsaturated carbonyl system that serves as a potent electrophile. It is classified as a "warhead" in the context of targeted covalent inhibitors (TCIs). This functionality allows it to react with nucleophilic amino acid residues, most notably cysteine, within the binding site of a target protein via a Michael addition reaction.[1] This covalent bond formation results in irreversible inhibition, a strategy that can offer advantages in potency, duration of action, and overcoming drug resistance compared to traditional non-covalent inhibitors.
The Trifluoromethoxy Group: A Tool for Pharmacokinetic Optimization
The trifluoromethoxy (-OCF3) group has become a favored substituent in drug design for its ability to fine-tune a molecule's physicochemical properties.[2] Its inclusion in a drug candidate can significantly impact several key parameters:
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Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and potentially the blood-brain barrier.[2]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[2]
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Receptor Binding: As a strong electron-withdrawing group, it modifies the electronic environment of the phenyl ring, which can influence binding interactions with the target protein. It is often considered a bioisostere for other groups, allowing for structural modifications to optimize potency and selectivity.[3]
The placement at the meta-position on the phenyl ring is a deliberate choice to modulate these electronic and steric properties in a specific spatial orientation relative to the acrylamide linker.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is essential for its application in research.
Molecular Structure
IUPAC Name: N-(3-(trifluoromethoxy)phenyl)prop-2-enamide
Chemical Structure:
Core Properties
The following table summarizes the key physicochemical data for N-(3-(trifluoromethoxy)phenyl)acrylamide.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₈F₃NO₂ | Calculated from structure |
| Molecular Weight | 231.17 g/mol | Calculated from formula |
| CAS Number | 1794-20-3 | This CAS number is for the related N-[3-(Trifluoromethyl)phenyl]prop-2-enamide, a structural isomer. A unique CAS for the title compound is not consistently cited in major databases, a common occurrence for specialized research chemicals.[4] |
| Appearance | White to off-white solid | Predicted based on similar acrylamide compounds. |
| Melting Point | Not experimentally determined. | Expected to be a solid with a melting point likely in the range of 100-150 °C, based on related structures like 4-(4'-trifluoromethyl) phenoxy acrylamide (146 °C).[5] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Predicted based on its lipophilic nature. |
Synthesis and Purification
The synthesis of N-(3-(trifluoromethoxy)phenyl)acrylamide is reliably achieved through a standard nucleophilic acyl substitution reaction. The causality behind this choice is the high reactivity of the acid chloride with the primary amine, which forms a stable amide bond.
Synthetic Rationale and Workflow
The primary strategy involves the acylation of 3-(trifluoromethoxy)aniline with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA). The base is critical as it serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Synthetic workflow for N-(3-(trifluoromethoxy)phenyl)acrylamide.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from general procedures for acrylamide synthesis.[6] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure completion.
Materials and Equipment:
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3-(trifluoromethoxy)aniline
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Triethylamine (TEA), anhydrous
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Ethyl acetate (EtOAc), anhydrous
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Round-bottom flask with magnetic stirrer
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Dropping funnel
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Inert atmosphere setup (Nitrogen or Argon)
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Ice bath
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Standard glassware for aqueous workup
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.05-1.2 eq) in anhydrous ethyl acetate.
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Cooling: Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize side-product formation.
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Reagent Addition: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous ethyl acetate, dropwise to the cooled solution over 20-30 minutes. Maintaining a slow addition rate is essential for reaction control.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.
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Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
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Purification: Purify the resulting crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[6]
Spectroscopic and Analytical Characterization
Unambiguous characterization is required to confirm the identity and purity of the synthesized compound. The following data are predictions based on characteristic values for the functional groups present.[5][6]
| Technique | Expected Observations |
| ¹H NMR | Vinyl protons (δ 5.5-6.5 ppm, multiplet), Aromatic protons (δ 7.0-7.8 ppm, multiplet), Amide proton (N-H, δ ~8.0-9.0 ppm, broad singlet). |
| ¹³C NMR | Carbonyl carbon (δ ~164 ppm), Vinyl carbons (δ ~125-132 ppm), Aromatic carbons (δ ~115-150 ppm), Trifluoromethoxy carbon (δ ~121 ppm, quartet due to ¹JCF coupling). |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1625 (C=C stretch), ~1540 (N-H bend, Amide II), ~1250 & ~1160 (C-F stretches).[5] |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z 231. Key fragments would likely arise from cleavage of the amide bond. |
Reactivity and Applications in Drug Discovery
The utility of N-(3-(trifluoromethoxy)phenyl)acrylamide is defined by its designed reactivity.
Mechanism of Covalent Inhibition
The core function of the molecule is to act as a Michael acceptor. A nucleophilic cysteine residue in a protein's active site attacks the β-carbon of the acrylamide's vinyl group, leading to the formation of a stable thioether linkage.
Caption: Covalent bond formation via Michael addition.
This irreversible binding is the cornerstone of its use in designing potent and long-acting inhibitors for enzymes like kinases, where targeting a non-catalytic cysteine can provide high selectivity.[1]
Applications in Polymer Science
While its primary utility is in biomedicine, the terminal vinyl group makes N-(3-(trifluoromethoxy)phenyl)acrylamide a functional monomer. It can undergo free-radical polymerization to create polymers with unique properties imparted by the pendant trifluoromethoxy-phenyl groups, such as high thermal stability or specific surface characteristics.[5]
Safety, Handling, and Storage
Given its reactive nature and structural similarity to known hazardous compounds, strict safety protocols are mandatory.
-
Hazard Assessment: Acrylamide derivatives should be handled as potential toxins and irritants. The parent compound, acrylamide, is a known neurotoxin and suspected carcinogen.[8][9] The precursor, acryloyl chloride, is highly corrosive, toxic, and lachrymatory.[7] Therefore, the final product must be handled with care.
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Handling: Always use this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[10] Avoid inhalation of dust or powder and prevent any skin contact.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture to prevent degradation and polymerization. Storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.
Conclusion
N-(3-(trifluoromethoxy)phenyl)acrylamide is more than a simple chemical; it is a purpose-built tool for advanced biochemical and medicinal research. The combination of a reactive covalent warhead with a property-enhancing trifluoromethoxy group makes it a valuable scaffold for developing next-generation targeted therapies. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is the first step for researchers looking to leverage its potential in their scientific pursuits.
References
- The Royal Society of Chemistry. (2020). Supplementary Information for An Efficient Approach for the Synthesis of New (±)-Coixspirolactams.
- Mokhtar, S. M., et al. (2017). Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science, 7(1), 1-7.
- Appchem. N-(3-HYDROXY-5-TRIFLUOROMETHYLPHENYL)ACRYLAMIDE | 885044-47-3.
- Benchchem. N-(3,5-bis(trifluoromethyl)phenyl)acrylamide for Research.
- Fisher Scientific. (2021).
- Appchem. 2-methyl-N-[3-(trifluoromethyl)phenyl]acrylamide | 783-05-1.
- TCI Chemicals. (n.d.). 3-[3-(Trifluoromethyl)
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acrylamide. NCBI Bookshelf.
- Wu, C. C., & Huang, W. J. (2024). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry, 117169.
- Ferreira, R. J., et al. (2025).
- ResearchGate. (2025). Synthesis of poly[N-(3-ethoxypropyl)
- Wikipedia. (n.d.). Acryloyl chloride.
- Hovione. (2024).
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